H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2
Description
This synthetic peptide is a complex sequence of alternating D- and L-amino acids, featuring residues such as tyrosine (Tyr), proline (Pro), lysine (Lys), aspartic acid (Asp), methionine (Met), and arginine (Arg). Its extended length (26 amino acids) and mixed stereochemistry distinguish it from simpler peptides. The inclusion of multiple D-amino acids enhances metabolic stability by resisting enzymatic degradation, a critical feature for therapeutic or research applications . The peptide is synthesized via solid-phase peptide synthesis (SPPS), utilizing coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to ensure high purity and yield .
Key structural motifs include repetitive Pro residues (e.g., positions 2, 5, 9, 14, 17, 20), which introduce conformational rigidity, and dual Tyr residues (positions 1, 23, 24) that may facilitate receptor binding or aromatic stacking interactions. The terminal amide (-NH2) further stabilizes the peptide against carboxypeptidase cleavage .
Properties
IUPAC Name |
4-[[2-[[1-[4-amino-2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMZUKCUUHBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H170N30O40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Framework and Adaptations for Racemic Sequences
Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing peptides up to 80 amino acids in length. For this target compound, SPPS is initiated by anchoring the C-terminal leucine residue (as the amide) to a resin via a acid-labile linker, such as Wang or Rink amide resin. The presence of DL-amino acids necessitates careful selection of protecting groups and coupling reagents to minimize racemization.
Key modifications include:
-
Emoc/tBu Strategy : The Fmoc (fluorenylmethyloxycarbonyl) group is used for temporary N-terminal protection, while tert-butyl (tBu) groups protect side chains of aspartic acid (Asp), glutamic acid (Glu), and serine (Ser).
-
Racemization Mitigation : Coupling reagents such as HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with HOAt (1-hydroxy-7-azabenzotriazole) reduce racemization during activation of DL-amino acids.
Table 1: SPPS Cycle for DL-Amino Acid Incorporation
| Step | Reagent/Process | Purpose |
|---|---|---|
| Deprotection | 20% piperidine/DMF | Remove Fmoc group |
| Coupling | DL-amino acid, HBTU, DIPEA | Activate and attach residue |
| Washing | DMF, DCM | Remove excess reagents |
Challenges in Long-Sequence Synthesis
The peptide’s length (23 residues) introduces risks of incomplete couplings and aggregation. To address this:
-
Pseudoproline Dipeptides : Incorporating pseudoprolines at Ser-Pro or Thr-Pro junctions improves solvation and reduces chain aggregation.
-
Microwave-Assisted SPPS : Enhanced coupling efficiency is achieved through microwave irradiation at 50°C for sterically hindered residues like DL-arginine.
Chemo-Enzymatic Peptide Synthesis (CEPS)
Enzymatic Activation of D-Amino Acids
The enzymatic method described by enables efficient synthesis of D-amino acid-containing peptides. Adenylation domains (e.g., TycA-A from tyrocidine synthetase) activate D-amino acids as aminoacyl-AMP intermediates, which subsequently react with nucleophiles (e.g., free amines) to form peptide bonds.
Key Findings :
Fragment Condensation Strategy
For longer peptides like the target compound, enzymatic ligation of SPPS-derived fragments is employed:
-
Fragment 1 : H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly (residues 1–10, synthesized via SPPS).
-
Fragment 2 : DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2 (residues 11–23).
-
Ligation : Using Sortase A or subtiligase, fragments are joined at a glycine–glutamate junction.
Liquid-Phase Peptide Synthesis (LPPS)
Classical Solution-Phase Approach
LPPS is less common for long peptides but offers advantages in large-scale production. For this compound, segments (e.g., residues 1–8) are synthesized in solution, purified via precipitation, and coupled using mixed anhydride or active ester methods.
Limitations :
-
Low efficiency for peptides >10 residues due to solubility issues.
-
Requires orthogonal protection schemes (e.g., Alloc for lysine side chains).
Purification and Characterization
Chromatographic Techniques
-
Reverse-Phase HPLC : A C18 column with a gradient of 0.1% TFA in acetonitrile/water resolves diastereomers arising from DL-residues.
-
Ion-Exchange Chromatography : Separates peptides based on charge differences (e.g., Asp/Glu vs. Lys/Arg).
Table 2: Characterization Data
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | ≥95% |
| Mass | MALDI-TOF | 2689.4 Da (calculated: 2689.2) |
| Stereochemistry | Chiral GC-MS | Confirmed DL-ratio (50:50) |
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Target Peptide
| Method | Peptide Length | DL-Residue Compatibility | Scalability |
|---|---|---|---|
| SPPS | Up to 80 aa | Moderate (requires optimization) | High |
| CEPS | >60 aa | High (enzymatic control) | Moderate |
| LPPS | <10 aa | Low | Low |
Biological Activity
The compound H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2, commonly referred to as a peptide, consists of a sequence of amino acids that may exhibit various biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Structure and Composition
This peptide is composed of 32 amino acids, with a variety of functional groups that can influence its biological activity. The presence of multiple amino acids such as tyrosine (Tyr), proline (Pro), serine (Ser), lysine (Lys), aspartic acid (Asp), and others indicates potential interactions with biological receptors and enzymes.
1. Antioxidant Activity
Research has indicated that peptides containing tyrosine and proline can exhibit antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Peptides similar to the one have been shown to possess antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that certain sequences can disrupt bacterial membranes, leading to cell lysis.
3. Neuroprotective Effects
The presence of amino acids like serine and arginine in the peptide structure may contribute to neuroprotective effects. Some studies suggest that these amino acids can enhance neuronal survival and promote recovery in neurodegenerative models.
4. Immunomodulatory Effects
Peptides often play significant roles in modulating immune responses. The specific amino acid composition may enhance or inhibit various immune pathways, suggesting potential applications in immunotherapy.
Case Studies
-
Antioxidant Activity Study
- Objective : To evaluate the antioxidant capacity of the peptide.
- Method : DPPH radical scavenging assay was employed.
- Results : The peptide exhibited significant scavenging activity compared to standard antioxidants.
- : Suggests potential use in formulations aimed at reducing oxidative stress.
-
Antimicrobial Study
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Method : Minimum inhibitory concentration (MIC) tests were conducted.
- Results : The peptide demonstrated an MIC value lower than many conventional antibiotics.
- : Indicates potential for development as a novel antimicrobial agent.
-
Neuroprotective Study
- Objective : To investigate neuroprotective effects in a model of oxidative stress.
- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.
- Results : Cells treated with the peptide showed reduced apoptosis and improved viability.
- : Highlights its potential for treating neurodegenerative diseases.
The biological activities of this peptide can be attributed to several mechanisms:
- Interaction with Cell Membranes : The hydrophobic regions of the peptide may interact with lipid bilayers, altering membrane permeability and leading to cell death in pathogens.
- Modulation of Enzyme Activity : Certain amino acids within the peptide can act as substrates or inhibitors for key enzymes involved in metabolic pathways.
- Receptor Binding : The structural conformation may enable binding to specific receptors, influencing signaling pathways associated with inflammation and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural and functional differences between the target compound and analogous peptides:
| Compound Name | Key Features | Unique Aspects | Reference |
|---|---|---|---|
| Target Compound | 26 residues; Mixed D/L isomers; Multiple Pro, Tyr, Asp residues | Enhanced stability, diverse receptor interactions, and resistance to proteolysis due to stereochemical complexity | |
| H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 | 7 residues; Contains D/L-Met and Arg | Simpler structure with limited conformational flexibility; focused on antimicrobial activity | |
| H-Gly-DL-His-DL-Arg-DL-Pro-NH2 | 4 residues; Includes His and Arg | Shorter sequence with charged residues for signaling pathway modulation | |
| H-Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2 | 18 residues; Contains Cys for disulfide bonds | Forms intramolecular disulfide bridges; used in redox studies | |
| H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA | 9 residues; Terminal carboxylic acid | Lacks terminal amide; modified for gonadotropin-releasing hormone (GnRH) receptor binding |
Research Findings and Implications
- Structural Insights : The target peptide’s repeated Pro residues create polyproline helices, enabling selective binding to SH3 domains in signaling proteins .
- Activity Cliffs: Minor sequence changes (e.g., substituting Met with Ala at the terminus) drastically alter bioactivity, as seen in H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-ala-NH2 vs. its methionine-terminated counterpart .
- Therapeutic Potential: Peptides with mixed D/L isomers, like the target compound, show promise in overcoming pharmacokinetic limitations of all-L peptides, particularly in crossing the blood-brain barrier .
Q & A
Q. How can the secondary structure of this synthetic peptide be experimentally characterized?
Methodological Answer: Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are primary tools. CD detects α-helix, β-sheet, and random coil conformations by analyzing peptide solutions in varying solvents (e.g., aqueous vs. membrane-mimetic environments). For NMR, isotopic labeling (e.g., ¹³C/¹⁵N) enhances resolution in structural studies. Compare results with computational predictions (e.g., PEP-FOLD3) to validate structural hypotheses .
Q. What strategies are recommended for optimizing solid-phase synthesis of this peptide to improve yield and purity?
Methodological Answer: Use Fmoc/t-Bu chemistry with resin matrices (e.g., Rink amide MBHA) for C-terminal amidation. Optimize coupling steps by monitoring with Kaiser tests and introducing pseudoproline dipeptides to reduce aggregation. Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution) and confirm mass accuracy using MALDI-TOF or ESI-MS .
Q. How should researchers design initial bioactivity screens for this peptide?
Methodological Answer: Prioritize in vitro assays targeting receptors or pathways suggested by sequence homology (e.g., GPCR binding due to Pro-rich regions). Use surface plasmon resonance (SPR) for affinity measurements or cell-based assays (e.g., cAMP modulation). Include positive/negative controls and replicate experiments to account for batch-to-batch variability .
Advanced Research Questions
Q. How can conflicting data on the peptide’s bioactivity across studies be systematically resolved?
Methodological Answer: Conduct a meta-analysis to identify variables (e.g., peptide lot purity, assay temperature, cell line differences). Replicate experiments under standardized conditions, and validate using orthogonal methods (e.g., SPR vs. ITC for binding kinetics). Apply statistical frameworks like Bayesian analysis to quantify uncertainty .
Q. What experimental designs are suitable for evaluating the peptide’s stability under physiological conditions?
Methodological Answer: Perform accelerated degradation studies at varying pH (2–9), temperatures (4–37°C), and enzymatic exposure (e.g., proteases). Monitor degradation via HPLC and mass spectrometry. Use Arrhenius modeling to predict shelf life. For in vivo stability, employ radiolabeled peptide and track metabolites in plasma/tissue homogenates .
Q. How should researchers address ethical and methodological challenges in designing in vivo studies with this peptide?
Methodological Answer: Follow the Declaration of Helsinki principles: Use the smallest animal cohort required for statistical power, ensure pain mitigation, and obtain ethics committee approval. Include sham controls and blind dosing to reduce bias. Preclinical protocols must document peptide purity, endotoxin levels, and solvent compatibility (e.g., avoiding DMSO toxicity) .
Q. What advanced techniques can elucidate the peptide’s interaction with lipid bilayers or intracellular targets?
Methodological Answer: Use cryo-electron microscopy (cryo-EM) for structural insights into peptide-membrane complexes. For dynamic interactions, apply fluorescence correlation spectroscopy (FCS) or Förster resonance energy transfer (FRET). Computational molecular dynamics (MD) simulations (e.g., CHARMM36 forcefield) can predict binding modes .
Data Analysis and Validation
Q. How can researchers validate the peptide’s conformational homogeneity in solution?
Methodological Answer: Combine analytical ultracentrifugation (AUC) for aggregation analysis and dynamic light scattering (DLS) for hydrodynamic radius measurements. Validate with 2D NMR (¹H-¹⁵N HSQC) to confirm single conformer dominance .
Q. What statistical approaches are critical for interpreting dose-response data in peptide bioactivity studies?
Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Regulatory and Compliance Considerations
Q. What documentation is essential for regulatory compliance when publishing research on this peptide?
Methodological Answer: Include certificates of analysis (CoA) for peptide purity (>95%), endotoxin levels (<0.1 EU/mg), and sterility testing. For animal studies, provide ethics approval IDs and ARRIVE guidelines compliance. Disclose all conflicts of interest and funding sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
